In-Depth Technical Guide: AS-99 Free Base, a First-in-Class ASH1L Inhibitor for Acute Leukemia
In-Depth Technical Guide: AS-99 Free Base, a First-in-Class ASH1L Inhibitor for Acute Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS-99 is a pioneering, potent, and selective small-molecule inhibitor of the ASH1L (Absent, Small, or Homeotic-like 1) histone methyltransferase.[1][2] Developed by researchers at the University of Michigan, this compound has demonstrated significant anti-leukemic activity in preclinical models, particularly in the context of Mixed Lineage Leukemia (MLL)-rearranged leukemias. AS-99 exerts its effects by directly binding to the catalytic SET domain of ASH1L, thereby inhibiting its histone methyltransferase activity. This leads to a cascade of downstream effects including the blockage of cell proliferation, induction of apoptosis and differentiation, and the downregulation of key MLL fusion target genes.[1][3][4][5] In vivo studies have further corroborated its potential, showing a reduction in leukemia burden in mouse models.[1][3] This document provides a comprehensive technical overview of the mechanism of action of AS-99 free base, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a summary of key quantitative data.
Core Mechanism of Action
AS-99 functions as a direct inhibitor of the ASH1L histone methyltransferase.[1] ASH1L is a member of the trithorax-group (TrxG) of proteins and plays a crucial role in the regulation of gene expression by catalyzing the methylation of histone H3 on lysine 36 (H3K36). In certain hematological malignancies, particularly MLL-rearranged acute leukemias, the activity of ASH1L is dysregulated and contributes to the oncogenic program.
AS-99 specifically binds to the SET domain of ASH1L, the catalytic core of the enzyme responsible for its methyltransferase activity.[4][5] This binding event physically obstructs the enzyme's ability to methylate its histone substrates. The inhibition of ASH1L's enzymatic function by AS-99 leads to a reduction in H3K36me2 marks at the promoter regions of MLL fusion target genes.[3] This epigenetic modification is critical for the transcription of genes such as MEF2C, DLX2, FLT3, and HOXA9, which are essential for the survival and proliferation of MLL leukemia cells.[3] By downregulating these key oncogenic drivers, AS-99 effectively halts the cell cycle, triggers programmed cell death (apoptosis), and promotes cellular differentiation.
Signaling Pathway Diagram
Caption: Mechanism of action of AS-99 in MLL-rearranged leukemia cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for AS-99 free base from various in vitro and in vivo studies.
Table 1: Biochemical and Cellular Potency of AS-99
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ASH1L Inhibition) | 0.79 µM | Biochemical Assay | [1][2] |
| Kd (Binding to ASH1L SET domain) | 0.89 µM | Biochemical Assay | [1][2] |
| GI50 (Cell Growth Inhibition) | 1.8 - 3.6 µM | MV4;11, MOLM13, KOPN8 | [6] |
| Selectivity | >100-fold | Panel of 20 Histone Methyltransferases | [3] |
Table 2: In Vivo Pharmacokinetics and Efficacy of AS-99
| Parameter | Value | Animal Model | Dosing Regimen | Reference |
| AUC (i.v.) | 9701 hrng/mL | Mouse | Single Dose | [3] |
| AUC (i.p.) | 10,699 hrng/mL | Mouse | Single Dose | [3] |
| Half-life (t1/2) | ~5-6 hours | Mouse | Single Dose | [3] |
| Cmax | >10 µM | Mouse | Single Dose | [3] |
| Efficacy | Reduced leukemia burden | Xenotransplantation mouse model of MLL leukemia | 30 mg/kg; i.p.; q.d. for 14 days | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of AS-99.
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and as described in the characterization of AS-99's effect on leukemia cell lines.
Objective: To determine the concentration of AS-99 that inhibits the growth of leukemia cells by 50% (GI50).
Materials:
-
Leukemia cell lines (e.g., MV4;11, MOLM13, KOPN8, K562, SET2)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
AS-99 free base, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of AS-99 in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the AS-99 dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 7 days at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V Staining)
This protocol is based on the methodology used to assess AS-99-induced apoptosis in MLL leukemia cells.
Objective: To quantify the percentage of apoptotic cells following treatment with AS-99.
Materials:
-
Leukemia cell lines (e.g., MV4;11, KOPN8, K562)
-
AS-99 free base, dissolved in DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat leukemia cells with various concentrations of AS-99 (e.g., 1-8 µM) or vehicle control (DMSO) for 7 days.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered to be in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
CUT&RUN (Cleavage Under Targets and Release Using Nuclease) Assay
This protocol provides a general framework for a CUT&RUN experiment to assess changes in histone methylation, as performed for AS-99 in MV4;11 cells.
Objective: To determine the effect of AS-99 on the genomic localization of H3K36me2.
Materials:
-
MV4;11 cells
-
AS-99 free base, dissolved in DMSO
-
Concanavalin A-coated magnetic beads
-
Antibody against H3K36me2
-
pA-MNase (Protein A-Micrococcal Nuclease)
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Treat MV4;11 cells with AS-99 or vehicle control (DMSO).
-
Harvest and wash the cells.
-
Bind the cells to Concanavalin A-coated magnetic beads.
-
Permeabilize the cells and incubate with the anti-H3K36me2 antibody.
-
Add pA-MNase, which will bind to the antibody-chromatin complexes.
-
Activate the MNase to cleave the DNA surrounding the antibody-binding sites.
-
Release the cleaved chromatin fragments.
-
Purify the DNA fragments.
-
Prepare a sequencing library from the purified DNA.
-
Perform next-generation sequencing and analyze the data to identify and compare the H3K36me2 peaks between AS-99-treated and control cells.
Experimental Workflow Diagram
References
- 1. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute Myeloid Leukemia Cells Harboring MLL Fusion Genes or with the Acute Promyelocytic Leukemia Phenotype Are Sensitive to the Bcl-2-selective Inhibitor ABT-199 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AS-99 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Structural insight into ASH1L PHD finger recognizing methylated histone H3K4 and promoting cell growth in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASH1L inhibitor AS-99|CAS 2323623-93-2|DC Chemicals [dcchemicals.com]
